molecular formula C14H8Cl2N2O2S B13880992 2-[(2,6-Dichloro-4-nitrophenyl)methyl]-1,3-benzothiazole

2-[(2,6-Dichloro-4-nitrophenyl)methyl]-1,3-benzothiazole

Cat. No.: B13880992
M. Wt: 339.2 g/mol
InChI Key: BGVLILXNEXIWMW-UHFFFAOYSA-N
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Description

2-[(2,6-Dichloro-4-nitrophenyl)methyl]-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles This compound is characterized by the presence of a benzothiazole ring fused with a dichloronitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6-Dichloro-4-nitrophenyl)methyl]-1,3-benzothiazole typically involves the reaction of 2,6-dichloro-4-nitrobenzyl chloride with 2-mercaptobenzothiazole. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide in an organic solvent like dimethylformamide or dimethyl sulfoxide. The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(2,6-Dichloro-4-nitrophenyl)methyl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst, ethanol solvent.

    Substitution: Amines or thiols, organic solvents like tetrahydrofuran or dichloromethane, base such as triethylamine.

    Cyclization: Acidic or basic catalysts, elevated temperatures.

Major Products

    Reduction: 2-[(2,6-Dichloro-4-aminophenyl)methyl]-1,3-benzothiazole.

    Substitution: 2-[(2,6-Dichloro-4-(substituted)phenyl)methyl]-1,3-benzothiazole.

    Cyclization: Various fused heterocyclic compounds.

Scientific Research Applications

    Medicinal Chemistry: It exhibits promising biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers are exploring its potential as a lead compound for drug development.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes.

    Industrial Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(2,6-Dichloro-4-nitrophenyl)methyl]-1,3-benzothiazole varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. For example, its antimicrobial activity could be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Comparison with Similar Compounds

Similar Compounds

    2-[(2,6-Dichloro-4-nitrophenyl)methyl]-1,3-benzoxazole: Similar structure but with an oxygen atom in place of sulfur.

    2-[(2,6-Dichloro-4-nitrophenyl)methyl]-1,3-benzimidazole: Similar structure but with an imidazole ring instead of benzothiazole.

    2-[(2,6-Dichloro-4-nitrophenyl)methyl]-1,3-thiazole: Similar structure but with a thiazole ring instead of benzothiazole.

Uniqueness

2-[(2,6-Dichloro-4-nitrophenyl)methyl]-1,3-benzothiazole is unique due to the presence of both the benzothiazole ring and the dichloronitrophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H8Cl2N2O2S

Molecular Weight

339.2 g/mol

IUPAC Name

2-[(2,6-dichloro-4-nitrophenyl)methyl]-1,3-benzothiazole

InChI

InChI=1S/C14H8Cl2N2O2S/c15-10-5-8(18(19)20)6-11(16)9(10)7-14-17-12-3-1-2-4-13(12)21-14/h1-6H,7H2

InChI Key

BGVLILXNEXIWMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CC3=C(C=C(C=C3Cl)[N+](=O)[O-])Cl

Origin of Product

United States

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